molecular formula C17H17ClN4O2S B2774512 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1211252-19-5

2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2774512
CAS No.: 1211252-19-5
M. Wt: 376.86
InChI Key: RBXOOEZTNVCPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperazine ring, which is further substituted with a 4-chlorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperazine Ring: The benzimidazole core is then reacted with piperazine, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

    Sulfonylation: The final step involves the introduction of the 4-chlorophenylsulfonyl group. This is typically done by reacting the piperazine derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole-2-carboxylic acid, while reduction could produce 2-(4-((4-aminophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole.

Scientific Research Applications

2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The piperazine ring and benzimidazole core are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole: Lacks the sulfonyl group, which may result in different biological activity.

    4-(4-chlorophenyl)piperazin-1-yl derivatives: Similar structure but different core, leading to variations in pharmacological properties.

Uniqueness

The presence of the 4-chlorophenylsulfonyl group in 2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole imparts unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-13-5-7-14(8-6-13)25(23,24)22-11-9-21(10-12-22)17-19-15-3-1-2-4-16(15)20-17/h1-8H,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXOOEZTNVCPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.